4-Hydroxy-2-methyl-1,3-cyclopentanedione
Description
4-Hydroxy-2-methyl-1,3-cyclopentanedione (CAS 4800-04-8, C₆H₈O₃) is a cyclopentanedione derivative featuring a hydroxyl group at position 4 and a methyl group at position 2. This compound belongs to the class of cyclic diketones, which exhibit keto-enol tautomerism due to the presence of two adjacent carbonyl groups . Additionally, cyclopentanediones are utilized in synthesizing photoprotective agents, such as mycosporine-like amino acids (MAAs) analogues, highlighting their relevance in materials science .
Properties
IUPAC Name |
4-hydroxy-2-methylcyclopentane-1,3-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-4(7)2-5(8)6(3)9/h3,5,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCRRTGOGZNGBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(C1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342437 | |
| Record name | 4-Hydroxy-2-methyl-1,3-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4800-04-8 | |
| Record name | 4-Hydroxy-2-methyl-1,3-cyclopentanedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Formation of 5,5-Bis-(alkoxycarbonyl)-3-alkoxy-2E-pentenoic Acid Ester
- Reagents : Malonic acid diethyl ester and 4-chloro-3-methoxy-2E-butenoic acid methyl ester.
- Solvent : Polar solvents such as N,N'-dimethylformamide (preferred), acetonitrile, or lower aliphatic alcohols.
- Base : Sodium methylate (sodium methoxide) or potassium methylate.
- Conditions : Reaction temperature maintained between 20°C and 60°C.
- Process : Malonic acid diethyl ester is deprotonated by sodium methylate, followed by the addition of the haloalkoxy butenoic acid ester to form the pentenoic acid ester intermediate.
Step 2: Cyclization to 5-Alkoxycarbonyl-3-alkoxy-2-cyclopenten-1-one Salt
- Base : Sodium or potassium alcoholates or hydroxides.
- Conditions : Room temperature to 60°C.
- Process : The pentenoic acid ester undergoes ring closure in the presence of the base, yielding the cyclopentenone salt.
Step 3: Saponification of the Ester Group
- Reagents : Aqueous sodium hydroxide or potassium hydroxide.
- Conditions : 0°C to 100°C, preferably room temperature.
- Process : Hydrolysis of the ester group to the corresponding carboxylic acid salt.
Step 4: Decarboxylation to this compound
- Reagents : Mineral acids such as hydrochloric acid or sulfuric acid.
- Conditions : 20°C to 100°C.
- Process : Acid-catalyzed decarboxylation converts the carboxylic acid intermediate into the target this compound.
Experimental Data and Yields
The patent provides detailed experimental examples illustrating the synthesis:
| Step | Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Step 1: Formation of pentenoic acid ester | 0.5 mol malonic acid diethyl ester, 0.5 mol sodium methylate, 0.25 mol 4-chloro-3-methoxy-2E-butenoic acid methyl ester, N,N'-dimethylformamide, 20°C, 2 hours | 80 | 98 (GC) | High purity intermediate |
| Step 2: Cyclization and isolation | Sodium methylate in ethanol, 20°C to 60°C | 52.5 | Not specified | Precipitation of product after cooling |
| Step 3 & 4: Saponification and decarboxylation | Sodium hydroxide aqueous solution, followed by acid treatment with HCl or H2SO4, 20-100°C | Not separately quantified | Final product quality good | Final product obtained after workup |
This method avoids the use of ozonolysis, which is energy-intensive and less suitable for industrial scale, making it more practical and cost-effective.
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Key Notes | Yield & Purity |
|---|---|---|---|---|
| Malonic acid ester reaction with haloalkoxy butenoic acid ester | Malonic acid diethyl ester, 4-chloro-3-methoxy-2E-butenoic acid methyl ester, sodium methylate, N,N'-dimethylformamide | 20-60°C, 2-15 hours | Formation of pentenoic acid ester intermediate | Up to 80% yield, 98% purity (GC) |
| Cyclization to cyclopentenone salt | Sodium methylate or potassium methylate in ethanol | Room temp to 60°C | Ring closure step | 52.5% isolated yield |
| Saponification | NaOH or KOH aqueous solution | 0-100°C, preferably room temp | Hydrolysis of ester group | Not separately quantified |
| Decarboxylation | Mineral acid (HCl, H2SO4) | 20-100°C | Acid-catalyzed decarboxylation to target compound | Good quality final product |
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-methyl-1,3-cyclopentanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones or carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
4-Hydroxy-2-methyl-1,3-cyclopentanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of flavoring agents and fragrances due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methyl-1,3-cyclopentanedione involves its interaction with various molecular targets and pathways. For instance, it can scavenge peroxynitrite, a reactive nitrogen species, thereby exhibiting antioxidant properties . Additionally, it may modulate inflammatory pathways, contributing to its anti-inflammatory effects .
Comparison with Similar Compounds
Structural Analogues of Cyclopentanediones
The following table summarizes key structural analogues of 4-hydroxy-2-methyl-1,3-cyclopentanedione, emphasizing substituent effects, molecular properties, and applications:
Tautomerism and Spectroscopic Behavior
Rotational spectroscopy studies reveal that cyclopentanediones undergo keto-enol tautomerism, with equilibrium influenced by substituents. For example, 2-methyl-1,3-cyclopentanedione predominantly exists in the diketone form, while hydroxylated derivatives like this compound may stabilize enol forms via intramolecular hydrogen bonding . This tautomeric flexibility is critical in biological interactions and synthetic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 4-Hydroxy-2-methyl-1,3-cyclopentanedione with high purity?
- Methodology : Cyclopentanedione derivatives are typically synthesized via intramolecular cyclization of diketones or oxidation of substituted cyclopentanol precursors. For purity optimization, use recrystallization in ethyl acetate/hexane mixtures (common for similar hydroxy-ketones) and validate purity via HPLC with UV detection (λ = 210–230 nm). Monitor reaction progress using TLC (silica gel, eluent: chloroform/methanol 9:1). Reference analytical protocols from Li et al. (2001) for hydroxy-substituted cyclic ketones .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
- Methodology :
- 1H NMR : Assign peaks by comparing chemical shifts of methyl (δ ~1.2–1.5 ppm) and hydroxyl protons (δ ~2.5–3.5 ppm, broad) with analogous cyclopentanedione derivatives .
- 13C NMR : Confirm carbonyl carbons (δ ~210–220 ppm) and hydroxyl-bearing carbons (δ ~70–80 ppm).
- IR : Identify O–H stretching (~3200 cm⁻¹) and conjugated C=O stretching (~1700 cm⁻¹). Cross-validate with computational models (e.g., DFT) to resolve tautomeric equilibria .
Q. What chromatographic methods are suitable for quantifying trace impurities in this compound?
- Methodology : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water gradient) is effective. Use diode array detection to differentiate impurities based on UV profiles. For highly polar impurities, consider HILIC (Hydrophilic Interaction Liquid Chromatography) as described in Lim et al. (2008) for related hydroxy-ketones .
Advanced Research Questions
Q. How do solvent polarity and pH influence the tautomeric equilibrium of this compound?
- Methodology : Conduct UV-Vis spectroscopy in solvents of varying polarity (e.g., water, DMSO, hexane) to monitor keto-enol tautomerism. Use 1H NMR in deuterated solvents (e.g., D2O vs. CDCl3) to assess proton exchange rates. Computational studies (DFT or MD simulations) can predict equilibrium constants under different conditions .
Q. What mechanistic insights explain contradictory reactivity data in oxidation studies of this compound?
- Methodology : Contradictions may arise from competing pathways (e.g., radical vs. ionic mechanisms). Use radical traps (e.g., TEMPO) and isotopic labeling (18O2) to distinguish mechanisms. Kinetic studies under controlled O2 partial pressures can clarify rate-determining steps. Refer to Zheng et al. (2008) for analogous oxidation pathway analyses in hydroxy-aromatic ketones .
Q. How can computational modeling predict the adsorption behavior of this compound on indoor surfaces (e.g., silica, cellulose)?
- Methodology : Apply density functional theory (DFT) to calculate binding energies between the compound and surface functional groups (e.g., Si–OH, C–OH). Validate with experimental adsorption isotherms using quartz crystal microbalance (QCM) or XPS. See molecular surface interaction frameworks in Haynes et al. (2014) .
Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
- Methodology :
- Standardization : Pre-treat batches with activated charcoal to remove trace organic impurities.
- QC Metrics : Enforce strict thresholds for HPLC purity (>98%) and water content (<0.5% by Karl Fischer titration).
- Bioassay Design : Include internal controls (e.g., known inhibitors) to normalize inter-batch variability, as outlined in Ahn et al. (2015) for bioactive cyclic ketones .
Data Contradiction Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound’s reactivity?
- Methodology :
Re-evaluate Input Parameters : Ensure computational models include explicit solvent effects and protonation states.
Experimental Replication : Repeat assays under inert atmospheres (e.g., N2 glovebox) to exclude oxygen interference.
Cross-Validation : Compare results with alternative methods (e.g., cyclic voltammetry vs. computational redox potentials).
- Reference Yi et al. (2010) for reconciling computational/experimental gaps in hydroxy-ketone redox studies .
Tables for Key Data
| Property | Method | Typical Value | Reference |
|---|---|---|---|
| Melting Point | DSC | ~120–125°C (decomposes) | |
| LogP (Octanol-Water) | Shake-flask HPLC | 0.85 ± 0.15 | |
| Tautomeric Equilibrium (H2O) | NMR/DFT | 70% keto, 30% enol |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
